4,5-Difluoro-2-nitrobenzoic acid

Description

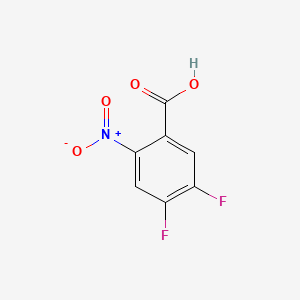

Structure

3D Structure

Propriétés

IUPAC Name |

4,5-difluoro-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGRAOYTQNFGGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400963 | |

| Record name | 4,5-Difluoro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20372-63-8 | |

| Record name | 4,5-Difluoro-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20372-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Difluoro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4,5-difluoro-2-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-Difluoro-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,5-Difluoro-2-nitrobenzoic acid CAS 20372-63-8

<Technical Guide: 4,5-Difluoro-2-nitrobenzoic acid >

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 20372-63-8, is a highly functionalized aromatic compound of significant interest in the fields of pharmaceutical and agrochemical synthesis.[1] Its unique molecular structure, featuring a carboxylic acid group, a nitro group, and two fluorine atoms on the benzene ring, imparts distinct chemical properties that make it a versatile building block in organic synthesis. The strong electron-withdrawing nature of the nitro group and the fluorine substituents enhances the reactivity of the molecule, making it a valuable intermediate for the synthesis of complex, biologically active molecules, including anti-inflammatory and anti-cancer agents.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is crucial for designing synthetic routes and ensuring safe handling.

Identifiers and General Properties

| Property | Value | Reference |

| CAS Number | 20372-63-8 | [1][2][3] |

| Molecular Formula | C7H3F2NO4 | [1][2] |

| Molecular Weight | 203.10 g/mol | [1][2] |

| Appearance | White to very pale yellow powder or crystal | [1][3] |

| Purity | ≥ 98% (GC) | [1][3] |

| Synonyms | Benzoic acid, 4,5-difluoro-2-nitro-; 2-Nitro-4,5-difluorobenzoic acid; 3,4-Difluoro-6-nitrobenzoic acid | [4][5] |

Physical Properties

| Property | Value | Reference |

| Melting Point | 163 - 167 °C | [1][2] |

| Boiling Point | 349.7 ± 42.0 °C (Predicted) | [4][6] |

| Density | 1.661 ± 0.06 g/cm³ | [4] |

| Flash Point | 165.3 °C | [4] |

| Vapor Pressure | 1.73E-05 mmHg at 25°C | [4] |

| pKa | 1.85 ± 0.25 | [4] |

| Refractive Index | 1.563 | [4] |

Synthesis

This compound can be synthesized through the nitration of 3,4-difluorobenzoic acid.[7]

Experimental Protocol: Nitration of 3,4-Difluorobenzoic Acid

A common laboratory-scale synthesis involves the following steps:[7]

-

Reaction Setup: To a 2 L three-necked round-bottom flask, add 3,4-difluorobenzoic acid (120.0 g, 0.7589 mol) and concentrated sulfuric acid (96.4%, 1.0 L).

-

Initial Stirring: Mechanically stir the mixture at room temperature for 1.0 hour.

-

Cooling: Cool the mixture to 0°C using an ice bath.

-

Nitration: Slowly add a nitrating agent (details typically involve a mixture of nitric acid and sulfuric acid) while maintaining the low temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture over ice and filter the resulting precipitate.

-

Purification: Wash the crude product with cold water and recrystallize from a suitable solvent to obtain pure this compound.

Synthesis Workflow

The logical flow of the synthesis process is illustrated in the diagram below.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a key intermediate in various sectors due to its unique chemical properties.[1]

-

Pharmaceutical Development: It serves as a crucial building block in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1] The presence of fluorine atoms can enhance metabolic stability and binding affinity of the final drug molecule.

-

Agrochemical Formulations: This compound is utilized in the formulation of herbicides and pesticides.[1]

-

Material Science: It is explored in the creation of advanced materials like polymers and coatings, where its properties can contribute to thermal stability.[1]

-

Organic Synthesis: As a versatile reagent, it enables the precise construction of more complex molecules.[1]

-

Liquid Crystal Precursors: Its specific fluorination pattern and functional groups make it an excellent building block for creating novel liquid crystal molecules with enhanced electro-optical properties for advanced display technologies.[8]

Role in Drug Discovery

The general workflow for utilizing this compound in a drug discovery program often involves its conversion to other key intermediates. A common transformation is the reduction of the nitro group to an amine, which can then undergo various coupling reactions.

Caption: General workflow for using the acid in drug discovery.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting.

Hazard Identification

The compound is classified with the following hazards:

-

Signal Word: Warning[2]

-

Hazard Statements:

-

Hazard Classifications: Eye Irrit. 2, Skin Irrit. 2, STOT SE 3[2]

-

Target Organs: Respiratory system[2]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear a dust mask (type N95 or equivalent), eye shields, and gloves.[2]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[10] It is also noted to be light-sensitive.[3]

-

First Aid:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Do NOT induce vomiting. Get medical attention.[11]

-

Spectral Data

While a comprehensive, publicly available dataset is limited, some spectral information has been reported in literature, which is critical for compound characterization.

NMR Spectroscopy

A related compound, 4,4'-difluoro-2,2'-dinitrobiphenyl, which can be synthesized from a derivative of the title compound, exhibits the following NMR data:

-

¹H NMR (400 MHz, CDCl₃): δ 7.96 (dd, J = 8.3, 2.6 Hz, 2 H), 7.46 - 7.41(m, 2 H), 7.31 - 7.26 (m, 2 H).[12]

For 5,5'-difluoro-2,2'-dinitrobiphenyl:

-

¹H NMR (400 MHz, CDCl₃): δ 8.33 - 8.29 (m, 2 H), 7.25 - 7.31 (m, 2 H), 7.01 - 6.99 (m, 2 H).[12]

-

¹³C NMR (100 MHz, CDCl₃): δ 166.0, 163.5, 136.3, 127.9 (d, J = 10.1 Hz), 117.8 (d, J = 24.3 Hz), 116.4 (d, J = 23.2 Hz).[12]

Note: The provided NMR data is for related biphenyl compounds and not directly for this compound. Researchers should obtain analytical data for the specific compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the development of new pharmaceuticals, agrochemicals, and materials. Its synthesis is well-established, and its chemical properties are conducive to a wide range of organic transformations. A thorough understanding of its properties, synthesis, and safety protocols is essential for its effective and safe utilization in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4,5-ジフルオロ-2-ニトロ安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. labproinc.com [labproinc.com]

- 4. echemi.com [echemi.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 20372-63-8 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. chemical-label.com [chemical-label.com]

- 10. 20372-63-8|this compound|BLD Pharm [bldpharm.com]

- 11. fishersci.com [fishersci.com]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to 4,5-Difluoro-2-nitrobenzoic Acid

This technical guide provides a comprehensive overview of 4,5-Difluoro-2-nitrobenzoic acid, a key chemical intermediate in various industrial applications. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's core properties, experimental protocols for its analysis, and its synthetic utility.

Core Properties and Data

This compound is a functionally rich aromatic compound, appearing as a white to light yellow crystalline powder.[1] Its chemical structure, featuring two fluorine atoms and a nitro group on the benzoic acid core, imparts significant electron-withdrawing characteristics that influence its reactivity.[2] This makes it a valuable precursor in the synthesis of complex organic molecules.

Below is a summary of its key quantitative data:

| Property | Value | References |

| Molecular Formula | C₇H₃F₂NO₄ | [2] |

| Molecular Weight | 203.10 g/mol | [2] |

| CAS Number | 20372-63-8 | [2] |

| Melting Point | 165-167 °C | [2] |

| Boiling Point | 349.7 ± 42.0 °C at 760 mmHg | [2] |

| Purity | ≥98% (GC) | |

| Appearance | White to light yellow powder | [2] |

| Solubility | Insoluble in water; soluble in organic solvents such as acetone and chloroform. |

Experimental Protocols

While specific proprietary synthesis methods for this compound exist, a general understanding of its preparation can be derived from the synthesis of structurally similar compounds. A plausible synthetic route involves the nitration of a difluorinated benzoic acid precursor. The presence of fluorine atoms on the aromatic ring influences the regioselectivity of the nitration step.

General Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of this compound can be accurately determined using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a technique well-suited for separating polar compounds.[3]

Objective: To determine the purity of a this compound sample and identify any related impurities.

Materials and Reagents:

-

This compound standard of known purity

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (HPLC grade)

-

Sample of this compound for analysis

Instrumentation:

-

HPLC system equipped with a UV detector

-

C18 reversed-phase column (e.g., 5 µm particle size, 150 mm x 4.6 mm)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing an aqueous component (e.g., 0.1% Phosphoric acid in water) and an organic component (e.g., Acetonitrile). The exact ratio can be optimized, but a starting point could be an isocratic mixture of 60% aqueous phase and 40% organic phase.[3]

-

Standard Solution Preparation: Accurately weigh a known amount of the this compound standard and dissolve it in the mobile phase to a known concentration.

-

Sample Solution Preparation: Prepare the sample to be analyzed at a similar concentration to the standard solution using the mobile phase as the diluent.

-

Chromatographic Conditions:

-

Analysis:

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution to determine the retention time and peak area of the pure compound.

-

Inject the sample solution to assess its purity by comparing the peak area of the main component to that of any impurities.

-

-

Quantification: The purity of the sample can be calculated by comparing the peak area of the analyte with the total area of all peaks in the chromatogram. The concentration can be determined by comparing the peak area of the sample to that of the standard.

Synthetic Utility and Applications

This compound is a versatile building block in organic synthesis, primarily due to its reactive functional groups. The carboxylic acid group can undergo esterification and amidation reactions, while the nitro group can be reduced to an amine, opening up further synthetic possibilities. The fluorine atoms enhance the molecule's stability and can modulate the biological activity of the final products.

Caption: Synthetic pathways from this compound.

References

A Comprehensive Technical Guide to 4,5-Difluoro-2-nitrobenzoic Acid: Physicochemical Properties and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 4,5-Difluoro-2-nitrobenzoic acid, a key intermediate in pharmaceutical and agrochemical synthesis. This document details its melting and boiling points, presents standardized experimental protocols for their determination, and illustrates its role in synthetic chemistry.

Core Physicochemical Data

The accurate determination of melting and boiling points is crucial for the identification, purity assessment, and handling of chemical compounds. The data for this compound are summarized below.

| Property | Value | Method |

| Melting Point | 163 - 167 °C | Capillary Method |

| 165 - 167 °C[1][2][3] | ||

| Boiling Point | 349.7 ± 42.0 °C | Predicted |

| (at 760 mmHg)[1][2] |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the melting and boiling points of organic compounds like this compound.

Melting Point Determination: Capillary Method

The capillary method is a widely accepted technique for accurate melting point determination.[3][4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar) or Thiele tube

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating oil (for Thiele tube method)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[5][6] Introduce a small amount of the powdered sample into the open end of a capillary tube.[6]

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to compact the powder at the bottom. The packed sample height should be approximately 2-3 mm.[6]

-

Apparatus Setup (Mel-Temp): Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Apparatus Setup (Thiele Tube): Attach the capillary tube to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. Immerse the assembly in a Thiele tube filled with heating oil, making sure the rubber band is above the oil level.

-

Heating: Begin heating the apparatus. For an initial, rapid determination, a faster heating rate can be used. For an accurate measurement, heat slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.[2]

Boiling Point Determination: Thiele Tube Method

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would need to be melted first for a boiling point determination, though this is less common than for native liquids. The reported boiling point is a prediction. The following is a general procedure.

Apparatus:

-

Thiele tube[7]

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil

-

Burner

Procedure:

-

Sample Preparation: Place a small amount of the liquid sample into the small test tube.

-

Capillary Inversion: Place the capillary tube, with its open end down, into the liquid in the test tube.[1]

-

Assembly: Attach the test tube to the thermometer and immerse it in the Thiele tube filled with heating oil.[1]

-

Heating: Gently heat the side arm of the Thiele tube.[1] As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Vaporization: As the liquid's boiling point is approached and exceeded, a rapid and continuous stream of bubbles will emerge from the capillary tube as the liquid's vapor displaces the air.[1]

-

Cooling and Observation: Remove the heat source and allow the apparatus to cool. The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[1]

Role in Synthetic Chemistry

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. Its functional groups—two fluorine atoms, a nitro group, and a carboxylic acid—provide multiple reaction sites for constructing more complex molecules. The workflow below illustrates its general application as a synthetic intermediate.

Caption: Synthetic workflow of this compound.

References

An In-depth Technical Guide to 4,5-Difluoro-2-nitrobenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-nitrobenzoic acid is a valuable fluorinated aromatic carboxylic acid that serves as a key building block in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of two fluorine atoms and a nitro group on the benzoic acid scaffold imparts unique electronic properties and reactivity, making it an important intermediate for the development of novel compounds with enhanced biological activity and optimized physicochemical characteristics. This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and an exploration of the applications of this compound.

Core Physical and Chemical Properties

This compound is a solid at room temperature, typically appearing as a white to light yellow powder.[1] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃F₂NO₄ | [2] |

| Molecular Weight | 203.10 g/mol | [2] |

| CAS Number | 20372-63-8 | [2] |

| Melting Point | 165-167 °C | [2][3] |

| Boiling Point (Predicted) | 349.7 ± 42.0 °C at 760 mmHg | [1] |

| Appearance | White to light yellow powder | [1] |

| Solubility | Soluble in DMSO, slightly soluble in water. Generally soluble in common organic solvents. | [1][4] |

| pKa (Predicted) | 1.85 ± 0.25 |

Synthesis Protocol

A common and effective method for the synthesis of this compound involves the nitration of 3,4-difluorobenzoic acid.[5] The following protocol outlines the key steps in this synthesis.

Experimental Protocol: Nitration of 3,4-Difluorobenzoic Acid

Materials:

-

3,4-Difluorobenzoic acid

-

Concentrated sulfuric acid (96.4%)

-

Fuming nitric acid (>90%)

-

Crushed ice

-

Cold water

Procedure:

-

To a suitable reaction vessel, add 3,4-difluorobenzoic acid and concentrated sulfuric acid.

-

Stir the mixture at room temperature for approximately one hour.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add fuming nitric acid dropwise to the cooled mixture over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 16 hours.

-

Carefully pour the reaction mixture into a large volume of crushed ice with vigorous stirring. A yellow solid, this compound, will precipitate.

-

Continue stirring the slurry at 0°C for an additional 30 minutes to ensure complete precipitation.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold water to remove any residual acid.

-

Dry the product to obtain this compound.[5]

Chemical Reactivity and Stability

The chemical reactivity of this compound is largely dictated by the interplay of its three functional groups: the carboxylic acid, the two fluorine atoms, and the nitro group. The fluorine and nitro groups are strongly electron-withdrawing, which increases the acidity of the carboxylic acid and activates the aromatic ring for certain nucleophilic substitution reactions.[1] The nitro group can be readily reduced to an amino group, providing a synthetic handle for further derivatization, such as in the formation of amides or the construction of heterocyclic rings.[6] The compound is generally stable under standard laboratory conditions but should be stored in a cool, dry place away from light and moisture.[4]

Spectroscopic Data

While detailed experimental protocols for obtaining spectroscopic data are dependent on the specific instrumentation used, the following provides an example of reported NMR data for a derivative of this compound, which can be a useful reference for characterization.

¹H NMR (400 MHz, CDCl₃): δ 8.21 - 8.17 (m, 2 H), 7.17 - 7.13 (m, 2 H).[7] ¹³C NMR (100 MHz, CDCl₃): δ 154.4 (d, J =13.1 Hz), 151.8 - 150.8 (m), 150.9 (d, J = 13.1 Hz), 148.3 (d, J = 13.1 Hz), 119.6 (d, J = 20.2 Hz), 115.8 - 115.6 (m), 110.0.[7]

Applications in Research and Development

This compound is a versatile intermediate with significant applications in several areas of chemical research and development.

Pharmaceutical Synthesis

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[8] The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[6] The nitro group serves as a precursor to an amino group, which is a common functional group in many drug molecules, allowing for the construction of diverse chemical scaffolds.[6] It is utilized in the development of anti-inflammatory and analgesic drugs.[8]

Agrochemicals

In the agrochemical industry, this compound is used as an intermediate in the synthesis of novel herbicides and pesticides.[8] The incorporation of fluorine atoms can lead to compounds with improved efficacy and selectivity.

Liquid Crystal Precursors

The unique electronic and steric properties imparted by the fluorine and nitro groups make this compound a valuable precursor in the synthesis of advanced liquid crystal materials used in display technologies.[9]

Logical Workflow Visualization

The synthesis of this compound from 3,4-difluorobenzoic acid can be represented as a clear experimental workflow.

References

- 1. nbinno.com [nbinno.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. prepchem.com [prepchem.com]

- 4. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. innospk.com [innospk.com]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structure Elucidation of 4,5-Difluoro-2-nitrobenzoic Acid

Introduction

This compound is a key chemical intermediate utilized in the synthesis of a variety of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring two fluorine atoms and a strong electron-withdrawing nitro group, makes it a valuable building block for creating novel compounds with specific biological activities.[1][2] The precise structural confirmation of this molecule is paramount for ensuring the purity, reactivity, and desired outcome of subsequent synthetic steps. This guide provides a comprehensive overview of the methodologies and data interpretation involved in the complete structure elucidation of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and use in experimental setups.

| Property | Value | Reference |

| CAS Number | 20372-63-8 | [1][3] |

| Molecular Formula | C₇H₃F₂NO₄ | [1][3] |

| Molecular Weight | 203.10 g/mol | [3] |

| Appearance | White to light yellow powder/crystal | [1][4] |

| Melting Point | 163 - 167 °C | [1][3] |

| Boiling Point (Predicted) | 349.7 ± 42.0 °C | [3] |

| Density (Predicted) | 1.661 ± 0.06 g/cm³ | [3] |

| PKA (Predicted) | 1.85 ± 0.25 | [3] |

| InChI Key | HGGRAOYTQNFGGN-UHFFFAOYSA-N | [3] |

| SMILES String | OC(=O)c1cc(F)c(F)cc1--INVALID-LINK--=O |

Experimental Protocols

The elucidation of the structure of this compound involves its synthesis followed by purification and characterization using various spectroscopic techniques.

Synthesis Protocol: Nitration of 3,4-Difluorobenzoic Acid

A common method for synthesizing this compound is the nitration of 3,4-difluorobenzoic acid.[5]

Materials:

-

3,4-difluorobenzoic acid (120.0 g, 0.7589 mol)

-

Concentrated sulfuric acid (96.4%, 1.0 L)

-

Fuming nitric acid (>90% HNO₃, 57.30 mL, 1.273 mol)

-

Crushed ice (5 kg)

-

Cold water

Procedure:

-

A 2 L three-necked round-bottom flask is charged with 3,4-difluorobenzoic acid and concentrated sulfuric acid.[5]

-

The mixture is mechanically stirred at room temperature for 1 hour and then cooled to 0°C in an ice bath.[5]

-

Fuming nitric acid is added dropwise over a period of 30 minutes, maintaining the temperature at 0°C.[5]

-

After the addition is complete, the reaction mixture is stirred at room temperature for 16 hours.[5]

-

The reaction mixture is then slowly poured into 5 kg of crushed ice with vigorous stirring, resulting in the precipitation of a yellow solid.[5]

-

The slurry is stirred at 0°C for an additional 30 minutes.[5]

-

The solid product is collected by filtration, washed with cold water, and then air-dried to yield this compound.[5]

Purification Protocol

The crude product from the synthesis can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to achieve high purity (>98%).

Spectroscopic Analysis Protocols

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz or higher spectrometer.[6] Samples are typically dissolved in deuterated solvents like Deuterated Chloroform (CDCl₃) or DMSO-d₆, with Tetramethylsilane (TMS) used as an internal standard for ¹H and ¹³C NMR.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to determine the exact mass of the molecular ion.[6]

Structure Elucidation Workflow

The logical flow from synthesis to final structure confirmation is a systematic process. It begins with the chemical synthesis of the target compound, followed by its isolation and purification. The purified compound is then subjected to a battery of spectroscopic analyses. Each analytical technique provides a unique piece of the structural puzzle, and the combined data allows for the unambiguous elucidation of the molecule's constitution.

Spectroscopic Data and Interpretation

The combination of NMR, IR, and Mass Spectrometry provides definitive evidence for the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the position of fluorine atoms.

¹H NMR Data

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| H-3 | ~8.2 - 8.4 | Doublet of Doublets (dd) | J(H-F) ≈ 8-10, J(H-F) ≈ 5-7 |

| H-6 | ~7.5 - 7.7 | Doublet of Doublets (dd) | J(H-F) ≈ 8-10, J(H-F) ≈ 5-7 |

-

Interpretation: The ¹H NMR spectrum shows two signals in the aromatic region. The downfield shift is due to the strong deshielding effects of the adjacent electron-withdrawing nitro and carboxylic acid groups. The multiplicity (doublet of doublets) for each proton arises from coupling to the two neighboring fluorine atoms.

¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C=O | ~165 - 170 |

| C-F (C-4, C-5) | ~150 - 165 (d, J(C-F) large) |

| C-NO₂ (C-2) | ~140 - 145 |

| C-COOH (C-1) | ~125 - 130 |

| C-H (C-3, C-6) | ~115 - 125 (d, J(C-F) present) |

-

Interpretation: The ¹³C NMR spectrum is expected to show 7 distinct signals. The carboxyl carbon (C=O) appears furthest downfield. The carbons directly bonded to fluorine (C-4, C-5) will appear as doublets with large C-F coupling constants. The carbons ortho and meta to the fluorine atoms will also exhibit smaller C-F couplings, confirming the substitution pattern.

¹⁹F NMR Data

| Fluorine | Chemical Shift (δ, ppm) (Predicted) |

| F-4 / F-5 | -120 to -140 |

-

Interpretation: The ¹⁹F NMR is a sensitive technique for observing fluorine atoms.[8] For aromatic fluorides, the chemical shifts typically appear in the range of -100 to -170 ppm.[9] The presence of signals in this region confirms the existence of C-F bonds. The exact shifts are influenced by the other substituents on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3300 - 2500 | O-H (Carboxylic Acid) | Stretching (Broad) |

| ~1700 - 1680 | C=O (Carboxylic Acid) | Stretching |

| ~1530 & ~1350 | N-O (Nitro Group) | Asymmetric & Symmetric Stretching |

| ~1250 - 1000 | C-F (Aryl Fluoride) | Stretching |

-

Interpretation: The broad absorption band in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretch of a carboxylic acid dimer. The sharp, strong peak around 1700 cm⁻¹ confirms the carbonyl (C=O) group. Two strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ are definitive evidence for the nitro (NO₂) group. The presence of strong bands in the 1250-1000 cm⁻¹ region indicates C-F bonds.

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular formula of the compound.

| Ion | Calculated m/z | Observed m/z |

| [M-H]⁻ | 201.9957 | Consistent with calculation |

| [M+H]⁺ | 204.0103 | Consistent with calculation |

-

Interpretation: The mass spectrum will show a molecular ion peak (or related ions like [M-H]⁻ or [M+H]⁺) that corresponds to the molecular weight of 203.10. High-resolution analysis provides an exact mass that matches the molecular formula C₇H₃F₂NO₄, confirming the elemental composition of the molecule.[10]

Structural Correlation Diagram

The following diagram visually correlates the key structural features of this compound with their expected spectroscopic signatures. This integrated view demonstrates how data from multiple analytical techniques converge to provide an unambiguous structure determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 20372-63-8 | TCI EUROPE N.V. [tcichemicals.com]

- 5. This compound | 20372-63-8 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. PubChemLite - this compound (C7H3F2NO4) [pubchemlite.lcsb.uni.lu]

Spectroscopic and Physicochemical Profile of 4,5-Difluoro-2-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-nitrobenzoic acid is a halogenated nitrobenzoic acid derivative with potential applications as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two fluorine atoms and a nitro group on the benzoic acid core, imparts distinct electronic properties that can influence molecular interactions and reactivity. This technical guide provides a comprehensive overview of the available spectroscopic and physicochemical data for this compound, along with standardized experimental protocols for its analysis.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a white to light yellow powder or crystalline solid.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₃F₂NO₄ | |

| Molecular Weight | 203.10 g/mol | |

| CAS Number | 20372-63-8 | |

| Melting Point | 165-167 °C | |

| Appearance | White to light yellow powder/crystal | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two aromatic protons. Due to the substitution pattern, these protons would likely appear as complex multiplets resulting from both proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and fluoro substituents, as well as the carboxylic acid group.

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show two signals for the two non-equivalent fluorine atoms. These signals will likely be split into multiplets due to fluorine-fluorine and fluorine-proton couplings.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. A summary of expected IR absorptions is provided in Table 2.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) |

| C-H stretch (Aromatic) | 3100 - 3000 |

| C=O stretch (Carboxylic Acid) | 1710 - 1680 |

| C=C stretch (Aromatic) | 1600 - 1450 |

| N-O stretch (Nitro group) | 1550 - 1500 and 1350 - 1300 |

| C-F stretch | 1300 - 1100 |

Mass Spectrometry (MS)

Experimentally determined mass spectra for this compound are not widely published. However, predicted mass spectrometry data is available. The monoisotopic mass of the compound is 203.00302 Da.[2] The mass spectrum would be expected to show a molecular ion peak ([M]⁺ or [M]⁻) and characteristic fragmentation patterns.

Table 3: Predicted Mass-to-Charge Ratios (m/z) for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 204.01030 |

| [M+Na]⁺ | 225.99224 |

| [M-H]⁻ | 201.99574 |

| [M]⁺ | 203.00247 |

Experimental Protocols

Detailed, validated experimental protocols for the spectroscopic analysis of this compound are not available in the public domain. However, the following are general methodologies that can be adapted for its characterization.

NMR Spectroscopy

A general procedure for acquiring NMR spectra of similar aromatic compounds involves dissolving the sample in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[3]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.[3]

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum. A fluorine-specific probe or a broadband probe tuned to the fluorine frequency is necessary.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

For a solid sample like this compound, the KBr pellet method is a common technique for obtaining an IR spectrum.

-

Sample Preparation: Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and record the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Electrospray ionization (ESI) is a suitable soft ionization technique for analyzing polar molecules like carboxylic acids.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in either positive or negative ion mode. High-resolution mass spectrometry can be used to confirm the elemental composition.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a solid organic compound like this compound.

Caption: Spectroscopic Analysis Workflow.

Conclusion

This technical guide consolidates the available physicochemical and predicted spectroscopic data for this compound. While comprehensive experimental spectra are not widely accessible, the provided information and general experimental protocols offer a solid foundation for researchers and professionals working with this compound. Further experimental work is necessary to fully characterize its spectroscopic properties.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4,5-Difluoro-2-nitrobenzoic Acid

For Immediate Release: This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 4,5-Difluoro-2-nitrobenzoic acid (CAS No. 20372-63-8). As a key building block in pharmaceutical and agrochemical synthesis, understanding its properties and associated hazards is paramount to ensuring a safe laboratory environment.[1]

Compound Identification and Properties

This compound is a solid, white to light yellow crystalline powder.[1] Its chemical structure, featuring a nitro group and two fluorine atoms on the benzene ring, makes it a valuable intermediate in organic synthesis, particularly in the development of anti-inflammatory and anti-cancer agents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 20372-63-8 | [1][2] |

| Molecular Formula | C₇H₃F₂NO₄ | [1][2] |

| Molecular Weight | 203.10 g/mol | [1][2] |

| Appearance | White to light yellow powder to crystal | [1] |

| Melting Point | 163 - 167 °C | [1] |

| Purity | ≥ 98% | [1] |

| Storage Temperature | Room Temperature (Recommended in a cool, dark place <15°C) | [1] |

| Flash Point | Not applicable | [2] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are related to skin, eye, and respiratory irritation.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Signal Word |

| Skin Irritation | 2 | H315: Causes skin irritation | Warning |

| Eye Irritation | 2A | H319: Causes serious eye irritation | Warning |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | Warning |

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety.

Engineering Controls

-

Work in a well-ventilated area.[5][6] A chemical fume hood is recommended for all operations involving this compound.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Standard/Specification |

| Eyes/Face | Tightly fitting safety goggles or face shield | EN 166 (EU) or NIOSH (US) approved |

| Skin | Chemical-resistant, impervious gloves (e.g., nitrile rubber) and protective clothing. Fire/flame resistant clothing may be appropriate in certain situations. | Inspect gloves before use. |

| Respiratory | A NIOSH-approved N95 dust mask or a full-face respirator should be used when dusts are generated or if exposure limits are exceeded. |

General Hygiene Practices

-

Do not eat, drink, or smoke in the laboratory.[8]

-

Contaminated clothing should be removed and washed before reuse.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][6][7][9] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5][6][7][8][9] If skin irritation occurs, seek medical advice.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[5][6][7][8][9] Remove contact lenses if present and easy to do. Continue rinsing.[4][7] Seek immediate medical attention from an ophthalmologist.[4] |

| Ingestion | Do NOT induce vomiting.[7] Rinse the mouth with water.[5][6][8][9] Never give anything by mouth to an unconscious person.[6][9] Call a physician or Poison Control Center immediately.[6][8][9] |

Always show the safety data sheet to the attending medical professional.[4][8]

Caption: First aid response workflow for exposure to this compound.

Accidental Release Measures

In the case of a spill, follow these procedures to mitigate the hazard and clean the area safely.

Personal Precautions

-

Evacuate personnel to a safe area.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment as outlined in Section 3.2.[6]

Environmental Precautions

-

Prevent the substance from entering drains, as its ecological effects have not been fully investigated.[4][9]

Methods for Cleaning Up

-

For small spills, carefully sweep or vacuum up the material and place it in a suitable, labeled container for disposal.[8]

-

Clean the affected area thoroughly.

Caption: Logical workflow for handling a spill of this compound.

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][7][8] It is recommended to store in a cool and dark place, at temperatures below 15°C. The compound is light-sensitive.

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[7]

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride.[7][8]

Toxicological and Ecological Information

Toxicological Information

Detailed toxicological studies for this compound are limited. The primary known effects are irritation to the skin, eyes, and respiratory system.[4] The toxicological properties have not been fully investigated.[4][7]

-

Acute Toxicity: No data available for oral, dermal, or inhalation routes.[4]

-

Skin Corrosion/Irritation: Causes skin irritation.[4]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4]

-

Respiratory or Skin Sensitization: No data available.[4]

-

Germ Cell Mutagenicity: No data available.[4]

-

Carcinogenicity: Not listed as a carcinogen by IARC, NTP, or OSHA.[4]

-

Reproductive Toxicity: No data available.[4]

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[4]

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.[4]

-

Aspiration Hazard: No data available.[4]

Ecological Information

There is no available data on the ecotoxicity of this compound, including its effects on fish, daphnia, algae, or microorganisms.[5] Its persistence, degradability, and bioaccumulative potential are also unknown.[5] Therefore, it is crucial to prevent its release into the environment.[9]

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. The material should be disposed of at an approved waste disposal plant.[4][7][8] Do not empty into drains.[4][7]

This guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this compound familiarize themselves with this information and the relevant Safety Data Sheet (SDS) before commencing any work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4,5-二氟-2-硝基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemical-label.com [chemical-label.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. combi-blocks.com [combi-blocks.com]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide on the Stability and Storage of 4,5-Difluoro-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4,5-Difluoro-2-nitrobenzoic acid (CAS No: 20372-63-8). Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and promoting laboratory safety.

Chemical and Physical Properties

This compound is a solid, crystalline compound, typically appearing as a white to very pale yellow powder.[1][2] Its chemical structure, featuring two electron-withdrawing fluorine atoms and a nitro group on the benzoic acid backbone, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | References |

| CAS Number | 20372-63-8 | [1][3] |

| Molecular Formula | C₇H₃F₂NO₄ | [1] |

| Molecular Weight | 203.10 g/mol | [2][3] |

| Appearance | White to almost white or very pale yellow powder/crystal | [1][2] |

| Melting Point | 163 - 167 °C[1]; 165-167 °C[4] | [1][4] |

| Purity | ≥98% (GC) | [1] |

Stability Profile

This compound is generally stable under recommended storage conditions.[5] However, its stability can be compromised by exposure to certain environmental factors.

-

Light Sensitivity: The compound is noted to be light-sensitive.[2] Prolonged exposure to light, particularly UV radiation, may lead to degradation.

-

Thermal Stability: The compound has a relatively high melting point, suggesting good thermal stability under normal laboratory conditions.[6] However, extremely high temperatures should be avoided to prevent decomposition.[5]

-

Moisture and Air: While specific data on hygroscopicity is limited, it is best practice for substituted benzoic acids to be stored in dry conditions.[7][8] Contact with moisture and air should be minimized.[8]

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the quality and ensuring the safety of personnel working with this compound.

To ensure long-term stability, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale | References |

| Temperature | Room Temperature (some suppliers recommend <15°C) | Prevents thermal degradation | [1] |

| Atmosphere | Store in a dry, well-ventilated place | Minimizes moisture exposure and ensures safety | [7][9][10] |

| Container | Keep container tightly closed and sealed | Prevents contamination and exposure to air/moisture | [7][9][11] |

| Light | Store in a dark place | Avoids light-induced degradation |

This compound may cause skin, eye, and respiratory irritation.[3][12] Therefore, appropriate personal protective equipment (PPE) and handling protocols are mandatory.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure eyewash stations and safety showers are readily accessible.[13]

-

Personal Protective Equipment (PPE):

-

General Hygiene: Avoid all personal contact, including inhalation of dust.[11] Do not eat, drink, or smoke in handling areas.[5] Wash hands thoroughly after handling.[7]

Incompatibilities and Decomposition

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][13]

-

Conditions to Avoid: Direct sunlight, extremely high temperatures, and moisture should be avoided.[5][8]

-

Hazardous Decomposition Products: Upon thermal decomposition, the compound may release hazardous substances including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride.[9][13]

Experimental Protocols

While specific degradation studies for this compound are not publicly available, a general protocol for assessing the stability of a solid chemical under various stress conditions is provided below.

Objective: To evaluate the stability of a solid chemical compound under conditions of heat, light, and humidity.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the test compound into several vials of appropriate material (e.g., amber glass for light protection).

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). This will serve as the Time 0 (T₀) reference.

-

-

Stress Conditions:

-

Thermal Stress: Place vials containing the solid compound in ovens set at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Photostability: Expose vials of the solid compound to a controlled light source that mimics ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps). Run a parallel set of samples shielded from light (e.g., wrapped in aluminum foil) as dark controls.

-

Humidity Stress: Place open vials of the solid compound in a humidity chamber set to a high relative humidity (e.g., 75% RH or 90% RH) at a controlled temperature (e.g., 25°C or 40°C).

-

-

Time Points:

-

Withdraw one vial from each stress condition at predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks).

-

-

Analysis:

-

At each time point, dissolve the stressed solid in the chosen solvent to the same concentration as the T₀ sample.

-

Analyze the T₀ and all stressed samples by a suitable stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The HPLC method should be capable of separating the parent compound from any potential degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining at each time point relative to the T₀ sample.

-

Identify and quantify any degradation products by comparing chromatograms. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

-

Determine the rate of degradation under each condition.

-

Visualizations

// Nodes start [label="Receive Compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; check_sds [label="Review Safety Data Sheet (SDS)", fillcolor="#FBBC05", fontcolor="#202124"]; ppe [label="Don Appropriate PPE\n(Gloves, Goggles, Lab Coat)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; location [label="Select Storage Location", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; storage_ok [label="Store in a Cool, Dry, Dark,\nWell-Ventilated Area", fillcolor="#34A853", fontcolor="#FFFFFF"]; use_compound [label="Handling for Use\n(in Fume Hood)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; seal_container [label="Tightly Seal Container\nAfter Use", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Return to Storage", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> check_sds; check_sds -> ppe; ppe -> location; location -> storage_ok [label=" Conditions Met "]; storage_ok -> use_compound; use_compound -> seal_container; seal_container -> end; end -> use_compound [style=dashed, label="Next Use"]; } }

Caption: Decision workflow for safe handling and storage.

// Nodes parent [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

stressor_light [label="Light (UV)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; stressor_heat [label="Heat", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; stressor_base [label="Strong Base", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

product_decarboxylation [label="Decarboxylation Products\n(e.g., 1,2-Difluoro-4-nitrobenzene)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; product_denitration [label="Denitration or Reduction\nProducts", fillcolor="#5F6368", fontcolor="#FFFFFF"]; product_hydrolysis [label="Hydrolysis of Fluoro Groups\n(under harsh conditions)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges stressor_light -> parent [dir=back]; stressor_heat -> parent [dir=back]; stressor_base -> parent [dir=back];

parent -> product_decarboxylation [label="Heat"]; parent -> product_denitration [label="Light/Reducing Agents"]; parent -> product_hydrolysis [label="Strong Base"]; } }

Caption: Potential degradation routes under stress conditions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. labproinc.com [labproinc.com]

- 3. This compound 99 20372-63-8 [sigmaaldrich.com]

- 4. This compound | 20372-63-8 [chemicalbook.com]

- 5. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. lobachemie.com [lobachemie.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. echemi.com [echemi.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. chemical-label.com [chemical-label.com]

- 13. fishersci.com [fishersci.com]

Commercial Availability of 4,5-Difluoro-2-nitrobenzoic Acid: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the procurement of 4,5-Difluoro-2-nitrobenzoic acid, a key building block in pharmaceutical and agrochemical synthesis.

Introduction: this compound (CAS No. 20372-63-8) is a valuable reagent sought after for its unique electronic and structural properties that facilitate the synthesis of complex molecules.[1] Its application as an intermediate in the development of anti-inflammatory agents, analgesics, and crop protection products underscores its importance in both the pharmaceutical and agrochemical sectors.[1] This guide provides a comprehensive overview of the commercial availability of this compound, including a comparative analysis of suppliers, typical purity levels, and available quantities.

Supplier and Product Overview

A survey of prominent chemical suppliers reveals that this compound is available from various sources, albeit with some notable exceptions. While historically a product offered by major suppliers like Sigma-Aldrich, it is now listed as discontinued by this vendor, necessitating the exploration of alternative sources. Other suppliers, including TCI Chemicals, Chem-Impex, and a variety of traders on platforms like ECHEMI and ChemicalBook, continue to list the product.

The compound is typically supplied as a white to pale yellow solid or crystalline powder.[1][2] Key physical and chemical properties are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 20372-63-8 | [1][2][3] |

| Molecular Formula | C₇H₃F₂NO₄ | [1][3] |

| Molecular Weight | 203.10 g/mol | [1][2][3] |

| Melting Point | 163-167 °C | [1][3] |

| Appearance | White to light yellow powder/crystal | [1] |

Commercial Availability and Purity

The following table summarizes the commercial availability of this compound from a selection of suppliers. Purity levels are a critical consideration for researchers, and this compound is generally offered at purities of 98% or higher. Pricing and available quantities are subject to change and may require direct inquiry or registration on the supplier's website.

| Supplier | Purity | Available Quantities | Notes |

| TCI Chemicals | >98.0% (GC) | 5g | Also available through distributors like Fisher Scientific and Lab Pro Inc.[2][4] |

| Chem-Impex | ≥ 98% (GC) | Inquire for details | Product page indicates unavailability at the time of this guide.[1] |

| ECHEMI (Conier Chem&Pharma) | 99% (Industrial Grade) | Inquire for details | Acts as a platform for various suppliers.[3] |

| ALFA CHEMICAL | 98% | 5g, 10g, 25g, 50g | |

| ChemicalBook | 99%, 99.0%+ | KG quantities listed | Connects buyers with various Chinese suppliers.[5] |

| BLD Pharm | Inquire for details | Inquire for details | |

| Sigma-Aldrich | 99% | Discontinued |

Procurement Workflow

The process of acquiring this compound for research purposes typically follows a standard procurement workflow. This involves identifying potential suppliers, evaluating their product specifications and pricing, placing an order, and ensuring proper handling and storage upon receipt. The following diagram illustrates this logical progression.

Safety, Handling, and Storage

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including a dust mask, eye shields, and gloves, should be worn when handling this chemical. It is recommended to store the compound at room temperature and away from light.[1][2] Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for detailed handling and safety information.

References

The Pivotal Role of Fluorine Atoms in the Reactivity of 4,5-Difluoro-2-nitrobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Difluoro-2-nitrobenzoic acid is a key building block in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The strategic placement of two fluorine atoms on the benzene ring, in conjunction with a nitro group, profoundly influences the molecule's electronic properties and reactivity. This technical guide provides a comprehensive analysis of the role of these fluorine atoms, focusing on their impact on nucleophilic aromatic substitution reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a thorough understanding for researchers in the field.

Introduction: The Unique Influence of Fluorine in Aromatic Systems

Fluorine, the most electronegative element, exerts a powerful influence on the properties of organic molecules. When incorporated into an aromatic ring, its effects are twofold: a strong electron-withdrawing inductive effect (-I) through the sigma bond framework, and a weaker, yet significant, electron-donating resonance effect (+R) through its lone pairs interacting with the pi system. In this compound, the synergistic interplay of two fluorine atoms and a strongly electron-withdrawing nitro group creates a highly electron-deficient aromatic ring, predisposing it to specific reaction pathways. This unique electronic arrangement is the cornerstone of its utility in chemical synthesis.

Electronic Effects of Fluorine Atoms in this compound

The reactivity of the aromatic ring in this compound is fundamentally governed by the electronic contributions of its substituents.

-

Inductive Effect (-I): The high electronegativity of the fluorine atoms leads to a strong withdrawal of electron density from the carbon atoms of the benzene ring to which they are attached. This effect is transmitted through the sigma bonds, resulting in a significant polarization of the C-F bonds and a general deactivation of the ring towards electrophilic attack.

-

Resonance Effect (+R): The lone pairs of electrons on the fluorine atoms can be delocalized into the aromatic pi system. This donation of electron density partially counteracts the inductive effect. However, due to the poor overlap between the 2p orbitals of carbon and fluorine, the resonance effect of fluorine is considerably weaker than its inductive effect.

-

Combined Effect with the Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group through both inductive and resonance effects (-I, -R). Its presence, ortho to the carboxylic acid and meta/para to the fluorine atoms, further depletes the electron density of the aromatic ring. This cumulative electron withdrawal by the two fluorine atoms and the nitro group makes the aromatic ring highly electrophilic and susceptible to attack by nucleophiles.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This class of reactions is a cornerstone of modern synthetic chemistry for the formation of carbon-heteroatom and carbon-carbon bonds to aromatic rings.

The general mechanism for an SNAr reaction is a two-step addition-elimination process:

-

Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (fluoride ion).

The fluorine atoms in this compound are excellent leaving groups in SNAr reactions, a somewhat counterintuitive fact given that fluoride is a poor leaving group in SN2 reactions. This is because the rate-determining step in SNAr is typically the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of the fluorine atom.

Logical Workflow for Nucleophilic Aromatic Substitution (SNAr)

Caption: Generalized workflow for the SNAr mechanism.

Quantitative Data on Reactivity

The substituent constants (σ) for fluorine and nitro groups are positive, indicating their electron-withdrawing nature. The cumulative effect of two fluorine atoms and a nitro group would result in a highly positive Σσ value for the aromatic ring, signifying a substantial rate enhancement for nucleophilic attack compared to unsubstituted benzoic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 20372-63-8 | [1] |

| Molecular Formula | C₇H₃F₂NO₄ | [1] |

| Molecular Weight | 203.10 g/mol | [1] |

| Melting Point | 165-167 °C | [1] |

| Appearance | White to light yellow solid | [2] |

Experimental Protocols

The high reactivity of this compound in SNAr reactions makes it a valuable precursor for the synthesis of various important molecules.

Copper-Catalyzed Decarboxylative Homocoupling

This reaction demonstrates the reactivity of the carboxylic acid group and the stability of the fluorinated nitroaromatic core under certain conditions.

Experimental Workflow: Decarboxylative Homocoupling

Caption: Workflow for the synthesis of 4,4',5,5'-tetrafluoro-2,2'-dinitrobiphenyl.

Detailed Protocol: [3]

An oven-dried Schlenk tube equipped with a stir bar was charged with this compound (40.6 mg, 0.2 mmol), CuI (11.4 mg, 0.06 mmol, 30 mol%), and 4 Å molecular sieves. The tube was fitted with a rubber septum, evacuated, and refilled with nitrogen three times. Under a nitrogen atmosphere, DMSO (2 mL) was added via syringe. The rubber septum was replaced with a Teflon screwcap under a nitrogen flow. The reaction mixture was stirred and heated at 140 °C for the indicated amount of time. After cooling to room temperature, the resulting mixture was filtered through a short plug of silica gel and concentrated in vacuo. The residue was then purified by flash column chromatography on silica gel (1.5% ether in hexane) to afford the product as a yellow solid.

Table 2: Spectroscopic Data for 4,4',5,5'-Tetrafluoro-2,2'-dinitrobiphenyl [3]

| Data Type | Values |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 - 8.17 (m, 2H), 7.17 - 7.13 (m, 2H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 154.4 (d, J = 13.1 Hz), 151.8 - 150.8 (m), 150.9 (d, J = 13.1 Hz), 148.3 (d, J = 13.1 Hz), 119.6 (d, J = 20.2 Hz), 115.8 - 115.6 (m), 110.0 |

| ¹⁹F NMR (377 MHz, CDCl₃) | δ -105.0 - -105.1 (m) |

| HRMS (MALDI-TOF) m/z | [M]⁺ Calcd for C₁₂H₄F₄N₂O₄: 316.0083; Found: 316.0080 |

Representative Synthesis of a Quinolone Antibacterial Agent Core

Fluoroquinolone antibiotics are a major class of antibacterial agents. While the direct synthesis of ciprofloxacin from this compound is not reported, a key step in many fluoroquinolone syntheses involves the SNAr of a polyfluorinated aromatic compound with an amine. The following is a representative protocol adapted from the synthesis of related quinolones, illustrating the potential use of this compound derivatives.[4][5]

Hypothetical Reaction Scheme for Quinolone Synthesis

References

understanding the nitro group in 4,5-Difluoro-2-nitrobenzoic acid

An In-depth Technical Guide to the Nitro Group in 4,5-Difluoro-2-nitrobenzoic Acid

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the functional groups within a chemical intermediate is paramount for successful synthesis and drug design. This compound is a versatile building block whose utility is largely defined by the interplay of its three key functional moieties: two fluorine atoms, a carboxylic acid, and a nitro group. This guide focuses specifically on the core characteristics and functions of the nitro group in this molecule, providing detailed data, experimental context, and visual guides to its electronic effects and synthetic transformations.

The presence of the nitro group, combined with the fluorine atoms, creates a highly electron-deficient aromatic system, significantly influencing the molecule's reactivity and properties.[1][2] It is a pivotal feature, serving both as a powerful modulator of the molecule's electronic character and as a versatile synthetic handle for constructing more complex pharmaceutical and agrochemical agents.[1][3]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical identification.

| Property | Value | Reference(s) |

| CAS Number | 20372-63-8 | [4][5][6] |

| Molecular Formula | C₇H₃F₂NO₄ | [2][5][6] |

| Molecular Weight | 203.10 g/mol | [2][5][6] |

| Appearance | Solid; White to very pale yellow powder/crystal | [2][4][5] |

| Melting Point | 165-167 °C | [2][4][6] |

| Purity | >98.0% to 99% | [5][6] |

| SMILES String | OC(=O)c1cc(F)c(F)cc1--INVALID-LINK--=O | [6] |

| InChI Key | HGGRAOYTQNFGGN-UHFFFAOYSA-N | [6] |

| Spectroscopy Type | Observed Signals for 4,4',5,5'-tetrafluoro-2,2'-dinitrobiphenyl | Reference |

| ¹H NMR (CDCl₃) | δ 8.33 - 8.29 (m, 2 H), 7.25 - 7.31 (m, 2 H), 7.01 - 6.99 (m, 2 H) | [7] |

| ¹³C NMR (CDCl₃) | δ 166.0, 163.5, 136.3, 127.9 (d, J = 10.1 Hz), 117.8 (d, J = 24.3 Hz), 116.4 (d, J = 23.2 Hz) | [7] |

| ¹⁹F NMR (CDCl₃) | δ -105.0 - -105.1 (m) | [7] |

| HRMS (MALDI-TOF) | m/z: [M]⁺ Calcd for C₁₂H₆F₂N₂O₄ 280.0296; Found 280.0301 | [7] |

The Role of the Nitro Group: Electronic Effects and Reactivity

The nitro group (-NO₂) is a potent electron-withdrawing group, a characteristic that profoundly dictates the chemical behavior of this compound. This effect operates through two primary mechanisms: the inductive effect and the resonance effect.

-

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds.[8]

-

Resonance Effect: The nitro group can delocalize the π-electrons of the benzene ring, creating resonance structures where a positive charge develops on the ring, particularly at the ortho and para positions.[8][9]

This strong electron-withdrawing nature deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position relative to the nitro group.[8] Furthermore, by withdrawing electron density, the nitro and fluoro groups stabilize the carboxylate conjugate base, thereby increasing the acidity of the benzoic acid compared to an unsubstituted one.[10]

Caption: Resonance delocalization showing electron withdrawal from the ring.

Experimental Protocols and Synthetic Utility

The primary value of this compound in drug development lies in its role as a versatile synthetic intermediate.[1] The nitro group, in particular, is often not part of the final active pharmaceutical ingredient (API) but serves as a precursor to other functional groups, most commonly an amine (-NH₂), through reduction.[11] This transformation unlocks a vast array of subsequent reactions, such as amide bond formation and heterocycle synthesis.[11]

Synthesis of this compound

The compound is typically synthesized via the nitration of a difluorobenzoic acid precursor.[4]

Experimental Protocol:

-

Charging the Reactor: 3,4-difluorobenzoic acid (120.0 g, 0.7589 mol) and concentrated sulfuric acid (1.0 L) are added to a 2 L three-necked round-bottom flask.[4]

-

Initial Stirring: The mixture is mechanically stirred at room temperature for 1.0 hour.[4]

-

Cooling: The flask is cooled to 0°C.[4]

-

Nitration: Fuming nitric acid (>90% HNO₃, 57.30 mL) is added dropwise over 30 minutes.[4]

-